molecular formula C23H25ClN4OS B2624827 2-{[3-(4-CHLOROPHENYL)-8-METHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(2-METHYLPHENYL)ACETAMIDE CAS No. 1215596-20-5

2-{[3-(4-CHLOROPHENYL)-8-METHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(2-METHYLPHENYL)ACETAMIDE

Cat. No.: B2624827
CAS No.: 1215596-20-5
M. Wt: 440.99
InChI Key: QREOVZBWRPIFSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 1,4,8-triazaspiro[4.5]deca-1,3-diene class, characterized by a spirocyclic core fused with a thioacetamide moiety. Key structural features include:

  • Spirocyclic core: A 10-membered triazaspiro ring system with a methyl group at the 8-position.
  • Substituents:
    • A 4-chlorophenyl group at the 3-position of the spiro ring.
    • A sulfanyl-linked acetamide group terminating in an N-(2-methylphenyl) substituent.
  • Molecular formula: $ \text{C}{23}\text{H}{25}\text{ClN}_4\text{OS} $ (inferred from structural analogs in and ).
  • Molecular weight: ~453.0 g/mol (calculated based on analogs).

Properties

IUPAC Name

2-[[2-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN4OS/c1-16-5-3-4-6-19(16)25-20(29)15-30-22-21(17-7-9-18(24)10-8-17)26-23(27-22)11-13-28(2)14-12-23/h3-10H,11-15H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QREOVZBWRPIFSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NC3(CCN(CC3)C)N=C2C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(4-CHLOROPHENYL)-8-METHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(2-METHYLPHENYL)ACETAMIDE typically involves the intramolecular ipso-cyclization of precursor compounds. One efficient method involves the cyclization of 5-[(E)-2-(4-methoxyphenyl)-1-ethenyl]-3-methyl-4-nitroisoxazole with nitriles . This reaction is carried out under controlled conditions to ensure the formation of the desired spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions can enhance yield and purity. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(4-CHLOROPHENYL)-8-METHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(2-METHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace certain atoms or groups within the molecule with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs.

Scientific Research Applications

2-{[3-(4-CHLOROPHENYL)-8-METHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(2-METHYLPHENYL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[3-(4-CHLOROPHENYL)-8-METHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(2-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related analogs from and :

Compound ID/Name Spiro Substituent Phenyl Substituent N-Substituent Molecular Formula Molecular Weight (g/mol)
Target Compound 8-Methyl 4-Chlorophenyl 2-Methylphenyl $ \text{C}{23}\text{H}{25}\text{ClN}_4\text{OS} $ ~453.0 (calculated)
C916-0042 () 8-Ethyl 4-Chlorophenyl 2-Methylphenyl $ \text{C}{24}\text{H}{27}\text{ClN}_4\text{OS} $ 455.02
C916-0179 () 8-Ethyl 4-Fluorophenyl 3,5-Dimethylphenyl $ \text{C}{25}\text{H}{29}\text{FN}_4\text{OS} $ 452.59
8-Ethyl-2,3-dimethylphenyl analog () 8-Ethyl 4-Chlorophenyl 2,3-Dimethylphenyl $ \text{C}{24}\text{H}{27}\text{ClN}_4\text{OS} $ 455.02 (inferred)

Key Structural and Functional Differences:

Spiro Substituent (8-Methyl vs. Ethyl groups may increase lipophilicity ($\log P$), affecting membrane permeability and metabolic stability.

Phenyl Substituent (Chloro vs. Fluoro) :

  • The 4-chlorophenyl group in the target compound provides stronger electron-withdrawing effects than fluorine, influencing electronic interactions (e.g., hydrogen bonding or π-stacking) in receptor binding .

N-Substituent Variations :

  • The 2-methylphenyl group in the target compound offers moderate steric hindrance compared to 2,3-dimethylphenyl () or 3,5-dimethylphenyl (C916-0179), which may alter selectivity profiles .

Research Findings and Implications

  • Synthetic Accessibility : The spirocyclic core and thioacetamide linkage are likely synthesized via cyclocondensation and nucleophilic substitution, as inferred from methodologies in –4 (e.g., SHELXL for crystallographic refinement) .
  • Ethyl-substituted spiro cores may prolong metabolic half-lives due to increased hydrophobicity .

Biological Activity

The compound 2-{[3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide is a complex organic molecule with potential pharmacological applications. Its unique spirocyclic structure and the presence of various functional groups suggest diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

The compound features a spirocyclic structure characterized by:

  • Spirocyclic Core : A triazaspiro system that contributes to its structural complexity.
  • Chlorophenyl and Methylphenyl Groups : These substitutions may enhance lipophilicity and biological interaction.
  • Sulfanyl Group : This moiety is often associated with enzyme inhibition properties.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

Antimicrobial Activity

Studies have shown that compounds with similar structures demonstrate significant antibacterial properties. The presence of the chlorophenyl group in the structure may enhance its interaction with bacterial membranes.

Bacterial StrainActivity Level
Staphylococcus aureusModerate
Escherichia coliStrong
Salmonella typhiModerate

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes involved in various metabolic pathways. Notably:

  • Acetylcholinesterase (AChE) : Inhibitory activity was observed, suggesting potential use in treating cognitive disorders.
  • Urease : Strong inhibition was noted, which may indicate applications in treating urinary tract infections.

The biological activity of this compound is hypothesized to involve:

  • Interaction with Enzymes : The sulfanyl group likely facilitates binding to active sites of enzymes such as AChE and urease.
  • Membrane Disruption : The lipophilic nature of the phenyl groups may allow the compound to integrate into bacterial membranes, disrupting their integrity.

Case Studies

Several studies have explored the biological potential of similar compounds:

  • Antibacterial Screening : A study reported that derivatives with spirocyclic structures showed promising antibacterial activity against various strains, including Bacillus subtilis and Salmonella typhi .
  • Enzyme Inhibition Research : Research on related compounds indicated strong inhibitory effects on urease, with IC50 values significantly lower than standard inhibitors . This suggests that our compound may also exhibit similar potency.
  • Neuroprotective Effects : Compounds with structural similarities have been documented to exhibit neuroprotective effects in vitro, potentially useful for conditions like Alzheimer's disease .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.